N1,N1-diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine
Description
N1,N1-Diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine is a substituted ethanediamine derivative characterized by:
- N1,N1-Diethyl groups: These alkyl substituents enhance lipophilicity and may influence steric interactions in biological systems.
The compound’s structure suggests applications in pharmaceuticals (e.g., receptor targeting) or materials science (e.g., ligand design). However, direct pharmacological data are absent in the provided evidence.
Properties
IUPAC Name |
N',N'-diethyl-N-[2-(4-ethylphenoxy)ethyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O/c1-4-15-7-9-16(10-8-15)19-14-12-17-11-13-18(5-2)6-3/h7-10,17H,4-6,11-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMRKQNRNRRYAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCNCCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Preparation of N1,N1-diethylethanediamine Intermediate
Method:
Ethylenediamine is reacted with ethyl bromide or ethyl chloride in the presence of a base such as potassium carbonate or sodium hydride to selectively diethylate one amino group. Alternatively, reductive amination with acetaldehyde and sodium borohydride can be employed.-
- Solvent: Ethanol or acetonitrile
- Temperature: 0 to 20 °C to minimize over-alkylation
- Time: Several hours to overnight
Yield:
Typically ranges from 65% to 85% after purification.Notes:
Careful stoichiometric control and reaction monitoring by TLC or NMR are essential to prevent diethylation of both amino groups.
Step 2: Synthesis of 2-(4-ethylphenoxy)ethyl Halide
Method:
4-Ethylphenol is reacted with 2-bromoethanol or 2-chloroethanol under basic conditions to form 2-(4-ethylphenoxy)ethanol, which is subsequently converted to the corresponding halide (bromide or tosylate) using reagents like phosphorus tribromide or tosyl chloride.-
- Base: Sodium hydroxide or potassium carbonate
- Solvent: Acetone or dichloromethane
- Temperature: Room temperature to reflux
- Time: 3–6 hours
Yield:
Usually above 70% for the halide intermediate.
Step 3: Alkylation of N1,N1-diethylethanediamine with 2-(4-ethylphenoxy)ethyl Halide
Method:
The N1,N1-diethylethanediamine intermediate is reacted with the 2-(4-ethylphenoxy)ethyl halide in a nucleophilic substitution reaction to attach the aromatic ether side chain to the free amino group.-
- Solvent: Ethanol or acetonitrile
- Base: Triethylamine or potassium carbonate to scavenge acid formed
- Temperature: 0 to 50 °C
- Time: 12 to 24 hours
Yield:
Reported yields range from 60% to 75% after chromatographic purification.Purification:
Flash chromatography using silica gel with gradient elution (e.g., 3–10% methanol in dichloromethane plus 1% triethylamine) is effective.
Summary of Key Reaction Parameters and Yields
| Step | Reaction Type | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Selective N1 diethylation | Ethylenediamine + ethyl halide | EtOH, 0–20 °C, overnight | 65–85 | Control stoichiometry to prevent over-alkylation |
| 2 | Formation of 2-(4-ethylphenoxy)ethyl halide | 4-Ethylphenol + 2-haloethanol + PBr3 or TsCl | Acetone/DCM, RT to reflux, 3–6 h | >70 | Intermediate for alkylation |
| 3 | Nucleophilic substitution | N1,N1-diethylethanediamine + 2-(4-ethylphenoxy)ethyl halide | EtOH, base, 0–50 °C, 12–24 h | 60–75 | Purify by silica gel chromatography |
Research Findings and Notes
The selectivity in the first step is critical to avoid formation of symmetrical di-substituted byproducts. Mild temperatures and controlled reagent addition improve selectivity.
The ether linkage stability during the alkylation step is maintained by avoiding strong acidic or basic conditions that could cleave the phenoxy ether.
The use of triethylamine or potassium carbonate as bases during alkylation helps neutralize the hydrogen halide formed and drives the reaction forward.
Purification by flash chromatography with a basic modifier (triethylamine) in the eluent prevents protonation of the amine product and improves recovery.
Literature and patent sources (e.g., Japanese Patent No. 11302243) describe similar multi-step syntheses starting from ethylenediamine and confirm the feasibility of the described approach under mild conditions with good yields.
Chemical Reactions Analysis
Types of Reactions
N1,N1-diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ethanediamine derivatives.
Scientific Research Applications
N1,N1-diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N1-diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Substituent Variations in Ethanediamine Derivatives
Key Observations :
- Lipophilicity: The target compound’s ethyl and phenoxyethyl groups provide moderate lipophilicity, contrasting with the high lipophilicity of octyl derivatives and the polar ethoxy group in .
- Aromatic Interactions: The 4-ethylphenoxy group enables π-π stacking, similar to pyrimidinyl or quinolinyl substituents, but with a simpler aromatic system.
- Electronic Effects : Electron-withdrawing groups (e.g., chloro in ) may alter electronic properties compared to the electron-donating ethyl group in the target compound.
Biological Activity
N1,N1-diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine (commonly referred to as DEEPEA) is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, synthesizing data from diverse sources and including relevant case studies.
- IUPAC Name: N',N'-diethyl-N-[2-(4-ethylphenoxy)ethyl]ethane-1,2-diamine
- Molecular Formula: C16H28N2O
- Molecular Weight: 264.41 g/mol
- CAS Number: 1040686-01-8
The biological activity of DEEPEA is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate these targets, influencing biochemical pathways such as:
- Signal Transduction: DEEPEA can affect cellular signaling pathways by binding to specific receptors.
- Metabolic Regulation: The compound may play a role in metabolic processes by interacting with metabolic enzymes.
- Gene Expression: DEEPEA might influence gene expression through its interactions with transcription factors.
Enzyme Interactions
DEEPEA has been studied for its interactions with several enzymes, particularly in the context of drug metabolism and detoxification processes. For instance, it may inhibit or enhance the activity of cytochrome P450 enzymes, which are crucial for drug metabolism.
Anticancer Activity
Research has indicated that DEEPEA exhibits potential anticancer properties. In a study examining various alkylating agents, DEEPEA was shown to induce cytotoxic effects in cancer cell lines, suggesting its potential as a chemotherapeutic agent . The specific mechanisms through which it exerts these effects include:
- Induction of apoptosis in cancer cells.
- Inhibition of DNA repair mechanisms.
Case Studies
-
Study on Alkylating Agents:
A comparative study highlighted the biological activities of several alkylating agents, including DEEPEA. The study demonstrated that DEEPEA could effectively induce cell death in specific cancer cell lines, supporting its potential utility in cancer therapy . -
Enzyme Interaction Study:
Another research effort focused on the interaction of DEEPEA with cytochrome P450 enzymes. The findings suggested that DEEPEA could modulate the enzymatic activity, thereby influencing drug metabolism and efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N1,N1-diethyl-N2-[2-(4-methylphenoxy)ethyl]-1,2-ethanediamine | Moderate anticancer properties | Methyl group may alter activity |
| N1,N1-diethyl-N2-[2-(4-isopropylphenoxy)ethyl]-1,2-ethanediamine | Lower enzyme interaction | Isopropyl group affects solubility |
| N1,N1-diethyl-N2-[2-(4-tert-butylphenoxy)ethyl]-1,2-ethanediamine | High stability but reduced biological activity | Bulky tert-butyl group |
Applications in Research and Industry
DEEPEA is employed in various scientific research applications:
- Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
- Biological Studies: Investigated for its role in enzyme interactions and modifications.
- Medicinal Chemistry: Explored as a precursor for developing novel therapeutic agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
